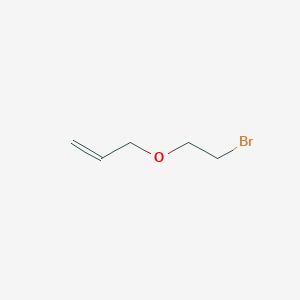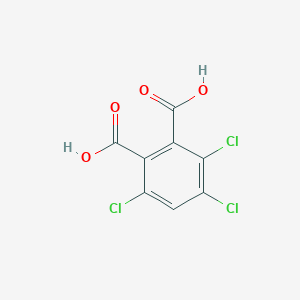
Lanthanum(III) trifluoromethanesulfonate
Overview
Description
Lanthanum(III) trifluoromethanesulfonate, commonly known as Lanthanum triflate, is an inorganic salt of lanthanum, which is a rare earth metal. Lanthanum triflate is a colorless, odorless, and water-soluble compound. It is widely used in organic synthesis and catalysis due to its unique properties, such as its strong acidity, high selectivity, and low toxicity. This article will discuss the synthesis method of lanthanum triflate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Catalysis in Organic Synthesis
Lanthanum trifluoromethanesulfonate serves as an effective catalyst in organic synthesis. It has been used in the direct amidation of esters, facilitating the synthesis of various amides from esters and amines under mild conditions. This demonstrates the catalyst's versatility and effectiveness in controlling amidation reactions (Morimoto et al., 2014). Additionally, it catalyzes the condensation of benzyl alcohols with primary and secondary alcohols, as well as the synthesis of benzyl ethers, showcasing its broad application in organic chemistry (Handlon & Guo, 2004).
Structural Studies and Hydration
In studies focusing on the structure of solvated lanthanum(III) ions, Lanthanum(III) trifluoromethanesulfonate has been crucial in understanding the coordination and hydration spheres of lanthanum ions. Techniques like EXAFS and large-angle X-ray scattering have been utilized to explore the lanthanum(III) ion's structure in various solvents, providing insights into the coordination chemistry of lanthanides (Näslund et al., 2000).
Metallosupramolecular Arrays
This compound has been used in the formation of lanthanide(III)-containing metallosupramolecular arrays. This involves coordination with molecules like N,N-dimethylformamide to form complex structures, which are crucial in the study of supramolecular chemistry and crystal engineering (Danjo et al., 2015).
Membrane Science
In membrane science, this compound has been integrated into structures like Nafion membranes. These membranes are investigated for potential applications in fuel cells, with lanthanum trifluoromethanesulfonate enhancing specific properties such as proton conductivity and alcohol permeability reduction (Barbora et al., 2009).
Luminescence and Imaging
This compound has applications in the development of near-infrared imaging agents. Its unique luminescence properties when combined with other compounds are explored for potential uses in technology, biology, and medicine (Martinić et al., 2019).
Lanthanum Electrodeposition
This compound is also significant in electrodeposition processes. It has been used in ambient atmosphere for lanthanum electrodeposition, showcasing its potential in materials science and electrochemistry (Legeai et al., 2008).
Mechanism of Action
As a Lewis acid catalyst, Lanthanum(III) trifluoromethanesulfonate functions similarly to aluminium chloride or ferric chloride, but it is water-tolerant . It is used in the Aldol reaction of silyl enol ethers with aldehydes , and in the synthesis of a variety of amides directly from esters and amines .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lanthanum(III) trifluoromethanesulfonate involves the reaction of Lanthanum(III) oxide with trifluoromethanesulfonic acid.", "Starting Materials": ["Lanthanum(III) oxide", "Trifluoromethanesulfonic acid"], "Reaction": [ "Add Lanthanum(III) oxide to a reaction vessel", "Add trifluoromethanesulfonic acid dropwise to the reaction vessel while stirring", "Heat the reaction mixture to 80-100°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Lanthanum(III) trifluoromethanesulfonate", "Wash the product with diethyl ether", "Dry the product under vacuum" ] } | |
CAS RN |
52093-26-2 |
Molecular Formula |
CHF3LaO3S |
Molecular Weight |
288.98 g/mol |
IUPAC Name |
lanthanum;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.La/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
NAPHXISIYHAKAH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[La] |
Pictograms |
Corrosive; Irritant |
synonyms |
1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Lanthanum Triflate; Lanthanum Trifluoromethanesulfonate; Lanthanum Tris(trifluoromethanesulfonate); Lanthanum(3+) Triflate; Lanthanum(3+) Triflu |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
